

An In-depth Technical Guide to Fangchinoline: Structure and Chemical Properties

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Compound of Interest

Compound Name: *Fangchinoline*

Cat. No.: *B191232*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fangchinoline is a bisbenzylisoquinoline alkaloid predominantly isolated from the root of *Stephania tetrandra* S. Moore. This natural compound has garnered significant attention within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the structural characteristics and chemical properties of **fangchinoline**, intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

Fangchinoline possesses a complex macrocyclic structure containing two isoquinoline units linked by two ether bridges. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Structural and Identification Data for **Fangchinoline**

Parameter	Value	Reference
Chemical Formula	C ₃₇ H ₄₀ N ₂ O ₆	[1][2]
Molecular Weight	608.72 g/mol	[1][2]
IUPAC Name	(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxo-15,30-diazaheptacyclo[22.6.2.2 ^{3,6} .1 ^{8,12} .1 ^{14,18} .0 ^{27,31} .0 ^{22,33}]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol	[2]
CAS Number	436-77-1	[1]
Appearance	White to light yellow powder	[1]
Stereochemistry	(1S, 14S)	[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **fangchinoline** is essential for its formulation, delivery, and assessment of its biological activity.

Table 2: Physicochemical Properties of **Fangchinoline**

Property	Value	Reference
Melting Point	237-239 °C	
Boiling Point	709.7 ± 60.0 °C at 760 mmHg	
Solubility	DMSO: 50 mg/mL	
In vivo formulation 1: ≥ 2.08 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline		
In vivo formulation 2: ≥ 2.08 mg/mL in 10% DMSO, 90% corn oil		
pKa	Data not available	
Storage	Store at -20°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month.	

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of **fangchinoline**.

Table 3: Spectroscopic Data for **Fangchinoline**

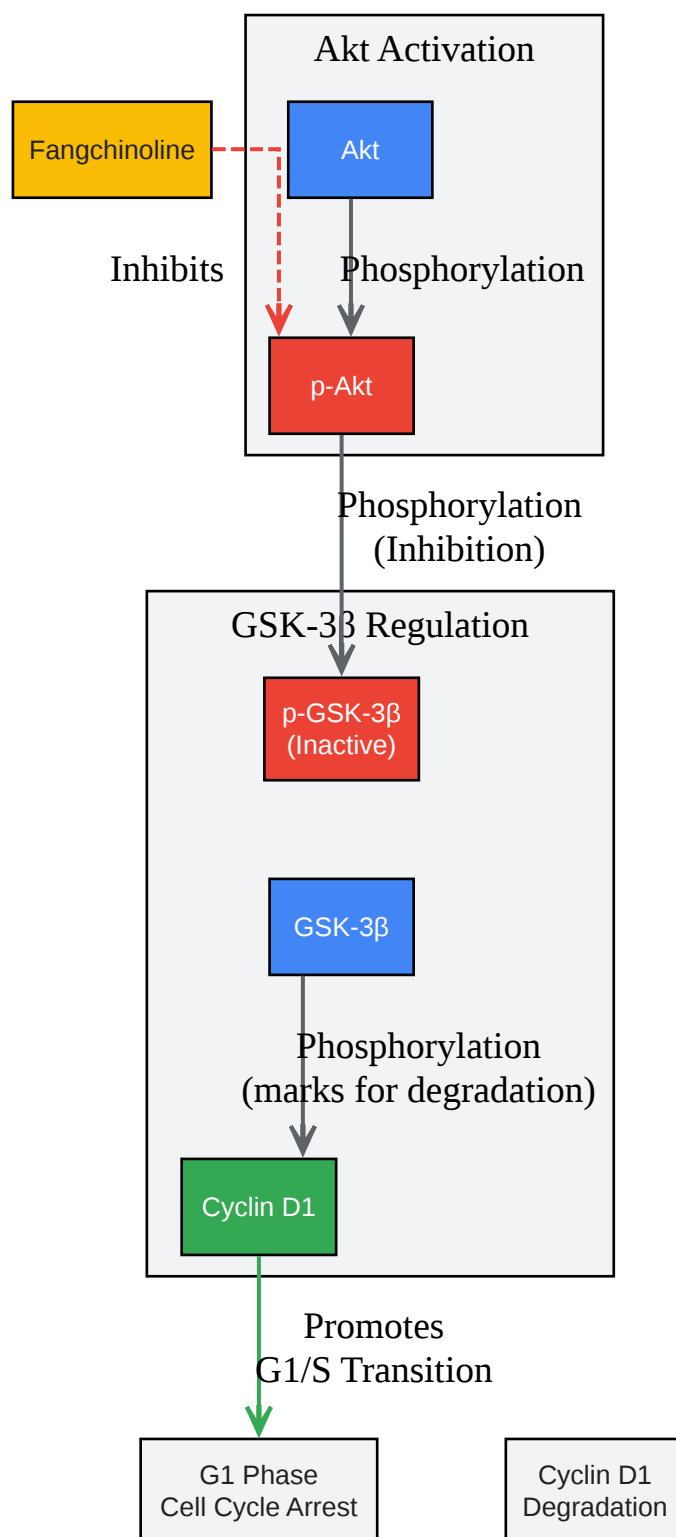
Technique	Data	Reference
UV-Vis Spectroscopy	λ_{max} : Data not available	
^1H NMR (400 MHz, CDCl_3)	δ (ppm): 8.16 (2H, dd, $J = 2.0$, 8.0 Hz), 7.78 (1H, s), 7.47 (2H, t, $J = 15.2$ Hz), 7.34 (2H, m), 7.10 (1H, s), 6.60 (1H, s), 6.44 (1H, s), 6.39 (1H, s), 6.24 (1H, m), 5.57 (1H, s), 3.92 (3H, s), 3.69 (3H, s), 3.55 (3H, m), 3.48 (3H, s), 3.41–2.36 (9H, m), 2.17 (3H, s), 1.89 (2H, m), 1.26 (3H, s)	[3]
^{13}C NMR (100 MHz, CDCl_3)	δ (ppm): 163.8, 153.7, 149.5, 147.0, 142.8, 134.9, 134.8, 133.1, 132.7, 132.5, 130.4, 130.0, 130.0, 128.9, 128.9, 128.3, 128.3, 128.3, 128.0, 128.0, 122.8, 122.3, 122.2, 121.8, 120.7, 116.0, 115.7, 112.8, 112.5, 111.5, 64.0, 61.4, 56.2, 56.2, 56.1, 45.6, 44.0, 42.4, 41.9, 41.6, 41.3, 29.8, 24.6, 22.8	[3]
Mass Spectrometry (LC-MS)	Precursor m/z $[\text{M}+\text{H}]^+$: 609.298	[2]

Key Signaling Pathways Modulated by Fangchinoline

Fangchinoline exerts its biological effects by modulating several critical cellular signaling pathways. These interactions are central to its potential therapeutic applications.

Akt/GSK-3 β /Cyclin D1 Signaling Pathway

Fangchinoline has been shown to inhibit the proliferation of cancer cells by suppressing the Akt/GSK-3 β /Cyclin D1 signaling pathway.[3] It decreases the phosphorylation of both Akt and GSK-3 β . [3] The inactivation of GSK-3 β leads to a decrease in the phosphorylation of Cyclin D1, marking it for degradation and subsequently causing cell cycle arrest at the G1 phase.[3][4][5][6]

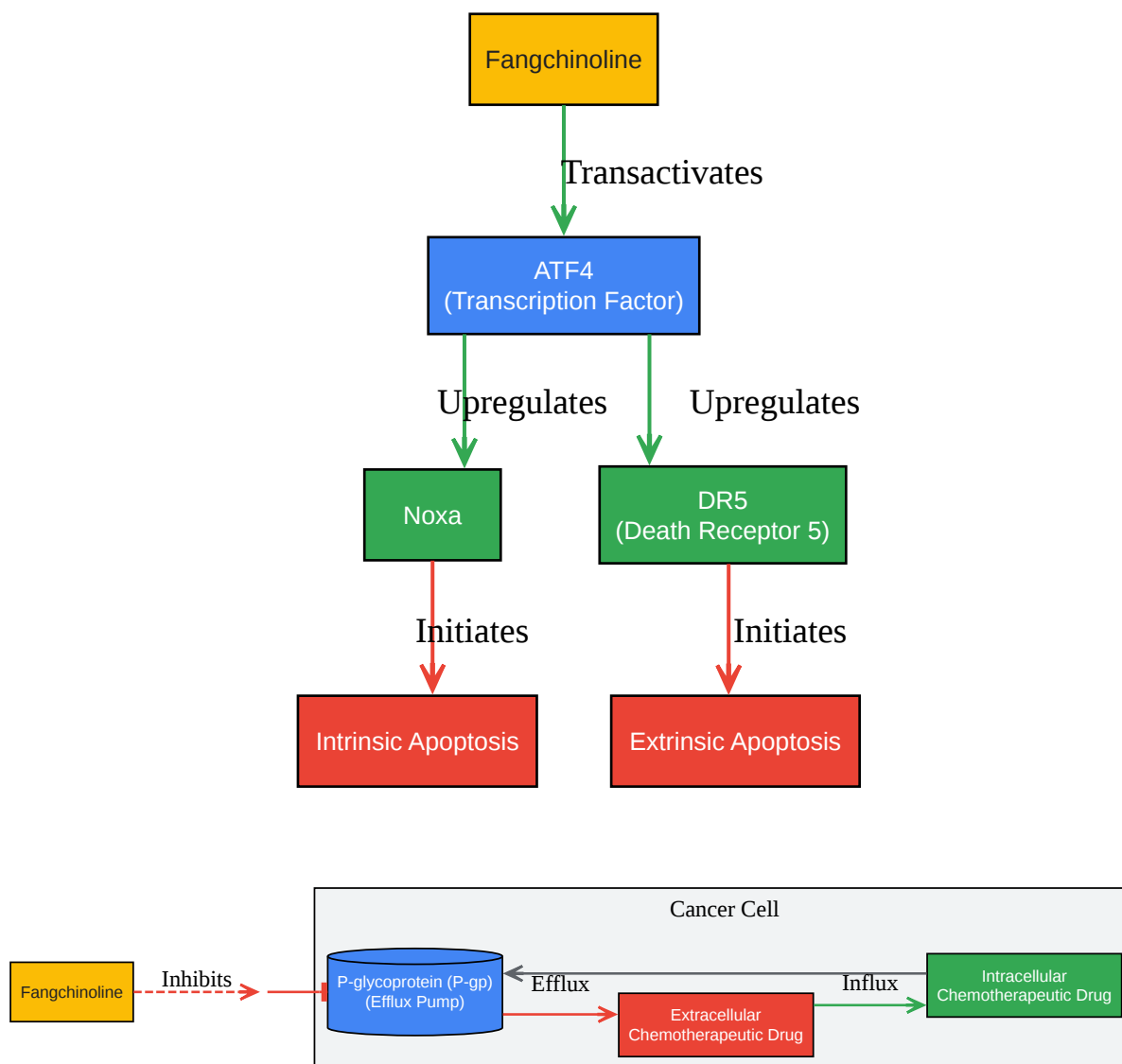


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Fangchinoline's inhibition of the Akt/GSK-3β/Cyclin D1 pathway.

ATF4-Noxa-DR5 Apoptosis Pathway

Fangchinoline can induce apoptosis in cancer cells through the transactivation of Activating Transcription Factor 4 (ATF4).^{[7][8][9]} This leads to the upregulation of the pro-apoptotic protein Noxa and Death Receptor 5 (DR5), thereby triggering both the intrinsic and extrinsic apoptotic pathways.^{[7][8][9]}



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